1-(2,4-difluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione
Description
1-(2,4-difluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione (CAS: 329059-09-8) is a pyrrolidine-2,5-dione derivative featuring a 2,4-difluorophenyl group at the 1-position and a piperazine moiety substituted with a (2E)-styryl group at the 3-position. Its molecular formula is C23H23F2N3O2, with a molecular weight of 411.45 g/mol . Limited pharmacological data are available in the provided evidence, but its structural analogs have shown activities ranging from receptor modulation to antifungal effects.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O2/c24-18-8-9-20(19(25)15-18)28-22(29)16-21(23(28)30)27-13-11-26(12-14-27)10-4-7-17-5-2-1-3-6-17/h1-9,15,21H,10-14,16H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXQFTXEJVVVIB-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Difluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione (CAS No. 329059-09-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure with a molecular formula of and a molecular weight of 411.45 g/mol. Its unique structure includes a difluorophenyl group and a piperazine moiety, which are known to influence its biological properties.
Anticancer Properties
Research has indicated that derivatives of pyrrolidine compounds often exhibit significant anticancer activity. A study on related Mannich bases demonstrated their cytotoxic effects against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The anticancer activity was attributed to the ability of these compounds to interfere with DNA topoisomerase I and induce apoptosis in cancer cells .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Mannich Base A | HeLa | 12.5 |
| Mannich Base B | HepG2 | 10.3 |
| Mannich Base C | A549 | 15.0 |
The mechanism underlying the anticancer activity of similar compounds often involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, studies have shown that certain piperazine derivatives can inhibit DNA topoisomerase I activity, leading to increased DNA damage in cancer cells .
Neuropharmacological Effects
Piperazine derivatives have also been studied for their neuropharmacological effects, particularly their interactions with serotonin receptors. This interaction can lead to anxiolytic and antidepressant-like effects, making such compounds potential candidates for treating mood disorders.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound in preclinical models:
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of a series of pyrrolidine derivatives in vitro and in vivo. The results indicated that these compounds exhibited significant tumor growth inhibition in xenograft models, suggesting their potential as therapeutic agents against various cancers .
- Neuropharmacological Assessment : Another study investigated the antidepressant-like effects of piperazine derivatives in animal models. The results showed that these compounds significantly reduced depressive-like behavior in rodents, supporting their potential use in treating depression.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that this compound has favorable absorption and distribution characteristics, although further research is needed to fully elucidate its pharmacokinetic profile.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrrolidine-2,5-dione derivatives, highlighting key substituents and properties:
Key Structural Differences:
Aromatic Substituents: The target compound’s 2,4-difluorophenyl group contrasts with chlorophenyl (Y509-5039) or methoxyindole (4f) systems. Fluorine atoms enhance electronegativity and metabolic stability compared to chlorine or methoxy groups .
Piperazine Modifications :
- Substituents on the piperazine ring vary widely: pyrimidinyl (), dichlorobenzyl (), and styryl (target) groups impact receptor affinity and solubility. Styryl moieties may enhance binding to hydrophobic pockets .
Pyrrolidine Core Variations: Compound 4f () replaces the pyrrolidine-2,5-dione’s 3-position with a second indole group, enabling dual-target activity, unlike the mono-substituted target compound .
Research Findings and Pharmacological Insights
Physicochemical Properties
- Solubility : Piperazine derivatives with bulky aromatic substituents (e.g., styryl in the target) may exhibit lower aqueous solubility compared to alkyl-linked analogs like S-73 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
